molecular formula C24H22FNO B1163596 [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1163596
M. Wt: 359.4 g/mol
InChI Key: HZCSEIOOIWCYMP-UHFFFAOYSA-N
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Description

AM2201 N-(3-fluoropentyl) isomer is a synthetic cannabinoid, a class of compounds that interact with cannabinoid receptors in the brain. This compound is structurally similar to AM2201 but differs by having a fluorine atom at the 3-position of the pentyl chain. Synthetic cannabinoids like AM2201 N-(3-fluoropentyl) isomer are often used in scientific research to study the effects of cannabinoids on the body and brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 N-(3-fluoropentyl) isomer typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the core indole or indazole structure.

    Fluorination: Introduction of the fluorine atom at the 3-position of the pentyl chain. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling Reaction: The fluorinated pentyl chain is then coupled with the core structure using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of AM2201 N-(3-fluoropentyl) isomer would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

AM2201 N-(3-fluoropentyl) isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

AM2201 N-(3-fluoropentyl) isomer has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

    Biology: Helps in understanding the interaction of synthetic cannabinoids with cannabinoid receptors in the brain and other tissues.

    Medicine: Research into potential therapeutic uses and the effects of synthetic cannabinoids on various medical conditions.

    Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.

Mechanism of Action

The mechanism of action of AM2201 N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to altered neurotransmitter release and modulation of various signaling pathways.

Comparison with Similar Compounds

AM2201 N-(3-fluoropentyl) isomer can be compared with other synthetic cannabinoids, such as:

    AM2201: The parent compound, which has a fluorine atom at the 5-position of the pentyl chain.

    AM2201 N-(2-fluoropentyl) isomer: Differing by the position of the fluorine atom on the pentyl chain.

    AM2201 N-(4-fluoropentyl) isomer: Another isomer with the fluorine atom at the 4-position.

The uniqueness of AM2201 N-(3-fluoropentyl) isomer lies in its specific fluorination pattern, which can influence its binding affinity and activity at cannabinoid receptors, potentially leading to different pharmacological effects compared to its isomers and other synthetic cannabinoids .

Properties

Molecular Formula

C24H22FNO

Molecular Weight

359.4 g/mol

IUPAC Name

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H22FNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3

InChI Key

HZCSEIOOIWCYMP-UHFFFAOYSA-N

SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F

Canonical SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F

Synonyms

(1-(3-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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